4-phospho-D-threonic acid
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Overview
Description
4-phospho-D-threonic acid is a 4-phosphothreonic acid derived from D-threonic acid. It derives from a D-threonic acid. It is a conjugate acid of a 4-O-phosphonato-D-threonate(3-). It is an enantiomer of a 4-phospho-L-threonic acid.
Scientific Research Applications
Inhibition of Isomerization Reactions
4-Phospho-D-threonic acid derivatives have been studied for their role as competitive inhibitors in isomerization reactions. For example, certain derivatives can inhibit the reaction between d-ribose 5-phosphate and d-ribulose 5-phosphate, catalyzed by spinach ribose-5-phosphate isomerase (RPI), showing significant potential as inhibitors (Burgos & Salmon, 2004).
Enzyme Studies
L-Threonic acid dehydrogenase, related to 4-phospho-D-threonic acid, has been a subject of enzymatic studies, particularly for its specific activity and its role in biochemical processes (Aspen & Jakoby, 1966).
Metabolism Research
The relationship between ascorbic acid and threonic acid, which is a breakdown product of ascorbic acid, has been studied. Threonic acid is known to influence the metabolism of ascorbic acid in certain organisms, such as guinea pigs (Thomas & Hughes, 1983).
Photocaged Amino Acid Study
4,5-Dimethoxy-2-nitrobenzylserine, a photocaged amino acid, has been genetically encoded in Saccharomyces cerevisiae. This amino acid, when activated by light, can be used to control phosphorylation processes in living cells, demonstrating the potential application of threonic acid derivatives in genetic and cellular studies (Lemke et al., 2007).
Extraction and Separation in Chemical Processes
Studies have explored the use of 4-phospho-D-threonic acid in the extraction and separation of rare earth elements from phosphoric acid solutions. This is relevant in the field of materials science and chemical engineering (Radhika et al., 2010).
Toxicology Studies
Although toxicity is not a primary focus, studies have examined the toxicity of threonic acid, a related compound, to understand its safety in various applications (Thomas & Hughes, 1985).
properties
Product Name |
4-phospho-D-threonic acid |
---|---|
Molecular Formula |
C4H9O8P |
Molecular Weight |
216.08 g/mol |
IUPAC Name |
(2S,3R)-2,3-dihydroxy-4-phosphonooxybutanoic acid |
InChI |
InChI=1S/C4H9O8P/c5-2(3(6)4(7)8)1-12-13(9,10)11/h2-3,5-6H,1H2,(H,7,8)(H2,9,10,11)/t2-,3+/m1/s1 |
InChI Key |
ZCZXOHUILRHRQJ-GBXIJSLDSA-N |
Isomeric SMILES |
C([C@H]([C@@H](C(=O)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C(C(C(=O)O)O)O)OP(=O)(O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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